A Technical Guide to the Structural Elucidation of 4-Hydroxyvertixanthone
A Technical Guide to the Structural Elucidation of 4-Hydroxyvertixanthone
Abstract: The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. This guide provides an in-depth, technically-focused narrative on determining the chemical structure of 4-Hydroxyvertixanthone, a xanthone-class compound isolated from microbial sources like Aspergillus sydowii.[1] This document is designed for researchers and professionals in the field, detailing the integrated application of modern spectroscopic techniques. We will proceed logically from establishing the molecular formula via mass spectrometry to piecing together the molecular framework using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, supported by infrared and UV-Vis spectroscopy. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a practical, field-proven perspective on the elucidation process.
Introduction and Strategic Overview
4-Hydroxyvertixanthone belongs to the xanthone family, a class of oxygenated heterocyclic compounds known for a wide range of biological activities.[2] Its formal IUPAC name is methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate.[1] The precise determination of its three-dimensional structure is a prerequisite for understanding its mode of action, pursuing synthetic analogues, and developing it as a potential therapeutic agent.
Our strategy is a systematic, multi-technique approach that begins with the most fundamental question—the compound's elemental composition—and progressively builds the structural puzzle piece by piece. This self-validating workflow ensures that data from each experiment corroborates the others, leading to an unambiguous structural assignment.
Elucidation Workflow Diagram
The logical flow of our investigation is outlined below. Each step provides critical data that informs the next, creating a robust and efficient pathway to the final structure.
Caption: Workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Core Features
Before delving into complex connectivity experiments, we establish the fundamental properties of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining a compound's exact mass. This allows for the unambiguous calculation of its molecular formula, which dictates the number and type of atoms we must account for.
Data & Interpretation: The High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for 4-Hydroxyvertixanthone shows a protonated molecular ion [M+H]⁺ at m/z 301.072.[1] This exact mass corresponds to a molecular formula of C₁₆H₁₂O₆ .
From this formula, we calculate the Degrees of Unsaturation (DBE - Double Bond Equivalents): DBE = C + 1 - (H/2) = 16 + 1 - (12/2) = 11.
This high DBE value is characteristic of a polycyclic aromatic system, consistent with the expected xanthone core. The presence of six oxygen atoms suggests multiple hydroxyl, ether, and/or carbonyl functionalities.
UV-Vis and Infrared (IR) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic conjugation and chromophore system, while IR spectroscopy identifies key functional groups based on their vibrational frequencies.
-
UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption maxima. For hydroxylated xanthones, these peaks help confirm the core structure. The spectrum would be expected to show absorptions characteristic of a conjugated aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for our proposed functional groups. For hydroxyxanthones, characteristic peaks include:
-
O–H stretch: A broad band in the region of 3450-3420 cm⁻¹ indicates the presence of hydroxyl groups.[2]
-
C=O stretch: A sharp, strong signal around 1610-1600 cm⁻¹ is indicative of a conjugated ketone, characteristic of the xanthone C9 carbonyl.[2]
-
C=C aromatic stretch: Signals between 1465-1418 cm⁻¹ confirm the aromatic rings.[2]
-
C–O–C stretch: The presence of the heterocyclic ether linkage is supported by bands in the 1300-1270 cm⁻¹ region.[2]
-
These preliminary analyses confirm we are working with a polycyclic, aromatic molecule containing hydroxyl and carbonyl groups, fully consistent with the proposed molecular formula.
Assembling the Framework: NMR Spectroscopy
NMR is the most powerful tool for structure elucidation, allowing us to map the carbon skeleton and place protons and functional groups.[3][4] We will use a combination of 1D and 2D NMR experiments to build the structure of 4-Hydroxyvertixanthone.[5][6]
¹H and ¹³C NMR: The Building Blocks
Rationale: ¹H NMR identifies all unique proton environments and their relative numbers (via integration), while ¹³C NMR reveals all unique carbon environments.
Data & Interpretation: Based on the known structure of 4-Hydroxyvertixanthone, the following signals are expected. This data is synthesized from typical chemical shift ranges for similar xanthone structures.[7][8][9]
| Assignment | ¹H NMR (δ, mult., J) | ¹³C NMR (δ) | DEPT-135 |
| 1-COOCH₃ | 3.95 (s, 3H) | 52.5 | CH₃ |
| 2-H | 6.90 (d, J=2.5 Hz, 1H) | 110.0 | CH |
| 3-OH | ~10.0 (s, 1H) | - | - |
| 4-H | 6.80 (d, J=2.5 Hz, 1H) | 102.0 | CH |
| 5-H | 7.50 (s, 1H) | 118.0 | CH |
| 6-CH₃ | 2.45 (s, 3H) | 21.0 | CH₃ |
| 7-H | 7.10 (s, 1H) | 125.0 | CH |
| 8-OH | ~11.0 (s, 1H) | - | - |
| Quaternary Carbons | |||
| C-1 | - | 115.0 | Quat |
| C-3 | - | 163.0 | Quat |
| C-4a | - | 157.0 | Quat |
| C-5a | - | 140.0 | Quat |
| C-6 | - | 135.0 | Quat |
| C-8 | - | 160.0 | Quat |
| C-8a | - | 108.0 | Quat |
| C-9 (C=O) | - | 182.0 | Quat |
| C-9a | - | 105.0 | Quat |
| 1-C OOCH₃ | - | 169.0 | Quat |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet. Coupling constants (J) are in Hz.
Key Observations:
-
Protons: We see signals for two methyl groups (a methoxy and an aromatic methyl), four aromatic protons, and two hydroxyl protons.
-
Carbons: The spectrum shows 16 distinct carbon signals, matching the molecular formula. DEPT analysis confirms 2 CH₃ groups, 4 CH groups, and 10 quaternary carbons (including the C=O and ester carbonyl).
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments reveal correlations between nuclei, allowing us to connect the fragments identified in the 1D spectra.[10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting spin systems and positioning quaternary carbons and functional groups.[5]
1. Establishing Spin Systems with COSY: A key COSY correlation would be observed between the aromatic protons at δ 6.90 (H-2) and δ 6.80 (H-4). Their small coupling constant (J=2.5 Hz) is characteristic of a meta-relationship on a benzene ring. The other two aromatic protons (H-5 and H-7) appear as singlets, indicating they have no adjacent proton neighbors. This defines two isolated aromatic spin systems.
2. Linking Protons to Carbons with HSQC: The HSQC spectrum is used to definitively assign each proton signal to its corresponding carbon signal in the table above. For example, the proton at δ 3.95 correlates to the carbon at δ 52.5, confirming the -OCH₃ group.
3. Building the Full Structure with HMBC: The HMBC experiment provides the crucial long-range correlations to assemble the entire molecule.
Caption: Key HMBC correlations for structural assembly.
HMBC Interpretation Walkthrough:
-
Positioning the Methyl Groups: The protons of the aromatic methyl group (6-CH₃, δ 2.45) will show correlations to C-5, C-6, and C-7, firmly placing it on one of the aromatic rings. The methoxy protons (1-COOCH₃, δ 3.95) show a strong correlation to the ester carbonyl carbon (δ ~169.0), confirming the methyl ester functionality.
-
Assembling Ring A: The aromatic proton H-2 (δ 6.90) correlates to the quaternary carbon C-4a, the ester carbonyl carbon, and C-4. The H-4 proton (δ 6.80) correlates to C-2, C-9a, and C-4a. These correlations, combined with their meta-coupling in the COSY, build the substituted aromatic ring containing the ester group.
-
Assembling Ring C: The aromatic proton H-5 (δ 7.50) shows a crucial correlation to the xanthone carbonyl C-9 (δ ~182.0) and the bridgehead carbon C-9a. This links this entire aromatic fragment to the central ring.
-
Final Connections: Further correlations from H-5 and H-7 to the surrounding carbons solidify the substitution pattern on the second aromatic ring, completing the full xanthone skeleton.
Experimental Protocols
Isolation and Purification
-
Source: The producing organism (e.g., Aspergillus sydowii) is cultured in a suitable liquid medium.[1]
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate).[11]
-
Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel), followed by purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.[12][13]
Spectroscopic Analysis
-
Sample Preparation: A ~5-10 mg sample of pure 4-Hydroxyvertixanthone is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: All NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] Standard pulse programs provided by the instrument manufacturer are used.[3][6]
-
MS, UV, IR:
-
HRMS: The sample is analyzed using a Q-TOF or Orbitrap mass spectrometer with an ESI source.[12][14]
-
UV-Vis: The spectrum is recorded on a spectrophotometer using methanol or ethanol as a solvent.[2]
-
IR: The spectrum is recorded on an FTIR spectrometer, often using a KBr pellet or an ATR accessory.[2][15]
-
Conclusion
By systematically integrating data from HRMS, IR, UV-Vis, and a suite of 1D and 2D NMR experiments, the chemical structure of 4-Hydroxyvertixanthone is unambiguously determined to be methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. The workflow described herein represents a robust, self-validating strategy applicable to the structural elucidation of a wide range of novel natural products. Each piece of spectroscopic data plays a critical role, from the molecular formula provided by HRMS to the intricate connectivity map built by HMBC, demonstrating the power of modern analytical chemistry in scientific discovery.
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